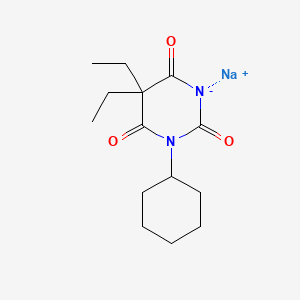

Sodium 1-cyclohexyl-5,5-diethylbarbiturate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムは、鎮静作用と催眠作用で知られるバルビツール酸誘導体です。これは、1-シクロヘキシル-5,5-ジエチルバルビツール酸のナトリウム塩であり、中枢神経系を抑制する能力により、さまざまな科学的および医学的用途で使用されてきました。

2. 製法

合成経路と反応条件: 1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムの合成は、通常、1-シクロヘキシル-5,5-ジエチルバルビツール酸と水酸化ナトリウムの反応を伴います。反応は水性媒体中で行われ、生成物は結晶化によって単離されます。

工業的製造方法: 工業的な設定では、1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と純度を確保するために、温度やpHなどの反応条件を注意深く制御することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-cyclohexyl-5,5-diethylbarbiturate typically involves the reaction of 1-cyclohexyl-5,5-diethylbarbituric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

化学反応の分析

反応の種類: 1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 対応するバルビツール酸誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、ジヒドロ誘導体の形成につながる可能性があります。

置換: 求核置換反応は、バルビツール酸環の窒素原子で起こり得ます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: アミンやハロアルカンなどの求核剤は、塩基性条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、さまざまな置換バルビツール酸とその誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります。

4. 科学研究への応用

1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムは、その次の用途について広く研究されてきました。

化学: 有機合成における試薬として、および分析化学における標準物質として使用されます。

生物学: 酵素阻害とタンパク質結合の研究に使用されます。

医学: 鎮静剤や麻酔剤としての潜在的な用途について調査されています。

産業: 医薬品の製造に使用され、他の化合物の製造における化学中間体として使用されます。

科学的研究の応用

Sodium 1-cyclohexyl-5,5-diethylbarbiturate has been extensively studied for its applications in:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of enzyme inhibition and protein binding.

Medicine: Investigated for its potential use as a sedative and anesthetic agent.

Industry: Utilized in the manufacture of pharmaceuticals and as a chemical intermediate in the production of other compounds.

作用機序

この化合物は、GABA-A受容体における神経伝達物質γ-アミノ酪酸(GABA)の活性を高めることによって効果を発揮します。これにより、ニューロンへの塩化物イオンの流入が増加し、過分極とニューロンの興奮性の低下が生じます。分子標的はGABA-A受容体複合体を含み、関与する経路は主にシナプス伝達の調節に関連しています。

類似の化合物:

5,5-ジエチルバルビツール酸ナトリウム: 鎮静作用が類似した別のバルビツール酸誘導体です。

フェノバルビタール: 抗けいれん薬として広く使用されているバルビツール酸です。

チオペンタール: 麻酔剤として使用されるバルビツール酸です。

独自性: 1-シクロヘキシル-5,5-ジエチルバルビツール酸ナトリウムは、その特異的な化学構造によりユニークで、他のバルビツール酸とは異なる薬物動態的および薬力学的特性を付与します。そのシクロヘキシル基は、その親油性に寄与し、生体膜や受容体との相互作用に影響を与えます。

類似化合物との比較

Sodium 5,5-diethylbarbiturate: Another barbiturate derivative with similar sedative properties.

Phenobarbital: A widely used barbiturate with anticonvulsant activity.

Thiopental: A barbiturate used as an anesthetic agent.

Uniqueness: Sodium 1-cyclohexyl-5,5-diethylbarbiturate is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. Its cyclohexyl group contributes to its lipophilicity and influences its interaction with biological membranes and receptors.

特性

CAS番号 |

94231-29-5 |

|---|---|

分子式 |

C14H21N2NaO3 |

分子量 |

288.32 g/mol |

IUPAC名 |

sodium;1-cyclohexyl-5,5-diethylpyrimidin-3-ide-2,4,6-trione |

InChI |

InChI=1S/C14H22N2O3.Na/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10;/h10H,3-9H2,1-2H3,(H,15,17,19);/q;+1/p-1 |

InChIキー |

YASPKSANBFFQBP-UHFFFAOYSA-M |

正規SMILES |

CCC1(C(=O)[N-]C(=O)N(C1=O)C2CCCCC2)CC.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。